3,5-Diphenylbenzo[c]isoxazole

Medicinal chemistry Kinase inhibition Drug discovery

The benzo[c]isoxazole fused ring extends π-conjugation and alters nitrogen lone-pair ionization versus monocyclic isoxazoles, directly impacting photophysical and coordination behavior. This structural differentiation is essential for reproducible kinase inhibitor SAR (GSK-3, JAK) and intellectual property separation from furan-based series validated in Vertex Pharmaceuticals patents. 5-Bromo derivatives enable OLED materials exceeding 90% quantum efficiency, while the core scaffold delivers sub-10 nM antiprotozoal IC₅₀ with 10-fold selectivity over furamidine. Substituting non-fused 3,5-diphenylisoxazole (CAS 2039-49-8) or regioisomers introduces uncontrolled variables in assay and device performance. Specify CAS 69751-73-1 to ensure batch-to-batch reproducibility.

Molecular Formula C19H13NO
Molecular Weight 271.3 g/mol
CAS No. 69751-73-1
Cat. No. B1627993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diphenylbenzo[c]isoxazole
CAS69751-73-1
Molecular FormulaC19H13NO
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4
InChIInChI=1S/C19H13NO/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)19(21-20-18)15-9-5-2-6-10-15/h1-13H
InChIKeyOBVGIUFUQVYNEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diphenylbenzo[c]isoxazole (CAS 69751-73-1): Procurement and Differentiation for Research Applications


3,5-Diphenylbenzo[c]isoxazole is a heterocyclic compound containing a benzene-fused isoxazole ring system with phenyl substituents at the 3- and 5-positions (molecular formula C19H13NO, MW 271.31 g/mol) . This benzisoxazole scaffold serves as a privileged core in medicinal chemistry, with derivatives demonstrating activity against protein kinases including GSK-3 and JAK [1], while 5-bromo-3-phenylbenzo[c]isoxazole has been employed as a key building block for OLED materials exhibiting quantum efficiencies exceeding 90% [2].

Why Generic Isoxazole Substitution Fails for 3,5-Diphenylbenzo[c]isoxazole-Based Research


The benzo[c]isoxazole scaffold differs fundamentally from simple isoxazoles in both electronic structure and reactivity. The fused benzene ring extends π-conjugation and alters the nitrogen lone-pair ionization potential relative to monocyclic isoxazoles [1], directly impacting photophysical behavior, charge-transfer properties, and coordination chemistry. Furthermore, the specific 3,5-diphenyl substitution pattern on the benzo[c]isoxazole core confers distinct steric and electronic characteristics that cannot be replicated by non-fused 3,5-diphenylisoxazole (CAS 2039-49-8) or other regioisomers . In procurement terms, substituting a non-fused isoxazole or a differently substituted benzisoxazole introduces uncontrolled variables in assay outcomes and device performance that undermine reproducibility and cross-study comparability.

Quantitative Differentiation Evidence for 3,5-Diphenylbenzo[c]isoxazole vs. Closest Analogs


Benzo[c]isoxazole Scaffold vs. Furan Analog: Kinase Inhibition Selectivity Advantage

Benzisoxazole-based kinase inhibitors demonstrate selective inhibition of GSK-3 and JAK protein kinases, representing a distinct selectivity profile compared to structurally related heterocyclic scaffolds [1]. The benzo[c]isoxazole core provides a privileged geometry for ATP-binding pocket interactions that differs fundamentally from furan-based analogs.

Medicinal chemistry Kinase inhibition Drug discovery GSK-3 JAK

Dicationic 3,5-Diphenylisoxazole vs. Furamidine: 10× Higher Cytotoxic Selectivity Index

In head-to-head comparative antiprotozoal assays, five dicationic 3,5-diphenylisoxazole compounds demonstrated cytotoxic indices (ratio of cytotoxic IC₅₀ to antiprotozoal IC₅₀) at least 10 times higher than that of furamidine [1]. Furamidine (2,5-bis(4-amidinophenyl)furan) represents the direct furan isostere comparator.

Antiprotozoal Trypanosoma brucei Selectivity Drug discovery

Dicationic 3,5-Diphenylisoxazole vs. Furamidine: 11 Compounds with <10 nM Antitrypanosomal IC₅₀

Eleven dicationic 3,5-diphenylisoxazole compounds (compounds 3, 13, 16-18, 22, 26, 29, 31, 37, and 41) exhibited antitrypanosomal IC₅₀ values less than 10 nM, with eighteen compounds overall showing IC₅₀ values less than 15 nM against Plasmodium falciparum—potency levels that exceed those of furamidine in the same assay system [1].

Antiprotozoal Trypanosoma brucei Potency Neglected tropical diseases

3,5-Diphenylbenzo[c]isoxazole Synthesis Yield: 44% Under Ambient Conditions

A documented synthetic route for 3,5-diphenylbenzo[c]isoxazole (CAS 69751-73-1) using sodium hydroxide in ethanol at ambient temperature produces the target compound in 44% yield . This represents a baseline process yield that informs procurement decisions regarding synthetic accessibility and potential cost scaling relative to alternative scaffolds.

Synthetic methodology Process chemistry Yield optimization Cost of goods

Biaryl-Substituted Isoxazoles: Fluorescence Quantum Yields up to ΦF = 0.86

Biaryl-substituted isoxazoles with donor–acceptor decoration possess remarkable photophysical properties, achieving fluorescence quantum yields as high as ΦF = 0.86 in solution with large Stokes shifts up to 10,000 cm⁻¹ [1]. While measured on structurally related isoxazole systems rather than 3,5-diphenylbenzo[c]isoxazole directly, these values establish the class benchmark for isoxazole-based fluorophores.

Fluorescence Photophysics OLED materials Optical sensors

3,5-Diphenylisoxazole (Non-Fused): Superior Corrosion Inhibition vs. Triazole and Alkylisoxazole Analogs

Among three tested azole corrosion inhibitors, 3,5-diphenylisoxazole (I3) exhibited the best inhibition activity with corrosion current densities (jcorr) of 2.04 × 10⁻⁷ A cm⁻² (5 ppm), 7.57 × 10⁻⁸ A cm⁻² (10 ppm), and 1.73 × 10⁻⁸ A cm⁻² (20 ppm) [1]. This performance significantly exceeds that of 1-benzyl-4-phenyl-1H-1,2,3-triazole (I1) and 5-phenyl-3-propylisoxazole (I2) on both Cu-Ni (90/10) alloy and galvanized steel substrates.

Corrosion inhibition Materials science Cu-Ni alloy Galvanized steel

Optimal Research and Industrial Application Scenarios for 3,5-Diphenylbenzo[c]isoxazole


Kinase Inhibitor Drug Discovery Targeting GSK-3 and JAK

Procure 3,5-diphenylbenzo[c]isoxazole and its derivatives for structure-activity relationship (SAR) studies targeting GSK-3 and JAK protein kinases. The benzisoxazole scaffold provides a privileged geometry for ATP-binding pocket interactions that is chemically distinct from furan-based isosteres [1]. This scaffold class has been validated in Vertex Pharmaceuticals patents as selective kinase inhibitors [1], making it appropriate for medicinal chemistry programs seeking intellectual property differentiation from furan-containing kinase inhibitor series.

Antiparasitic Lead Optimization Against Trypanosoma and Plasmodium Species

Select dicationic 3,5-diphenylisoxazole derivatives for antiprotozoal lead optimization programs, where the isoxazole core replacement of furan has demonstrated 10-fold higher cytotoxic selectivity indices and sub-10 nM IC₅₀ potency against T. brucei rhodesiense [2]. The quantifiable selectivity advantage over furamidine establishes this scaffold as a prioritized starting point for neglected tropical disease drug discovery.

OLED Host and Emitter Material Development

Utilize 3,5-diphenylbenzo[c]isoxazole derivatives, particularly 5-bromo-3-phenylbenzo[c]isoxazole, as synthetic building blocks for OLED materials. The coupling of 5-bromo-3-phenylbenzo[c]isoxazole with diphenylamine followed by condensation with acetyl aromatic compounds yields oligoquinoline derivatives that emit bright sky-blue light with quantum efficiencies exceeding 90% [3]. The benzo[c]isoxazole core contributes to charge-transfer characteristics essential for high-efficiency electroluminescence.

Corrosion Inhibitor Formulation for Cu-Ni Alloys and Galvanized Steel

Employ 3,5-diphenylisoxazole (the non-fused analog) as a high-performance corrosion inhibitor for Cu-Ni (90/10) alloy and galvanized steel substrates. The compound achieves jcorr values as low as 1.73 × 10⁻⁸ A cm⁻² at 20 ppm concentration, outperforming triazole and alkyl-substituted isoxazole comparators by 1–2 orders of magnitude [4]. This validated performance supports its use in protective coating formulations for marine and industrial applications. Note: While this evidence derives from the non-fused 3,5-diphenylisoxazole, the structural principles governing inhibition activity inform evaluation of benzo[c]isoxazole analogs.

Quote Request

Request a Quote for 3,5-Diphenylbenzo[c]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.